4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Physicochemical profiling Spirocyclic library design Medicinal chemistry procurement

4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898425-20-2) is a fully substituted spirocyclic sulfonamide belonging to the 1-oxa-4,8-diazaspiro[4.5]decane family. The compound carries two identical benzenesulfonyl groups at the 4- and 8-positions of the spirocyclic core, yielding a molecular formula of C₁₉H₂₂N₂O₅S₂ and a molecular weight of 422.51 g/mol.

Molecular Formula C19H22N2O5S2
Molecular Weight 422.51
CAS No. 898425-20-2
Cat. No. B2564170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
CAS898425-20-2
Molecular FormulaC19H22N2O5S2
Molecular Weight422.51
Structural Identifiers
SMILESC1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H22N2O5S2/c22-27(23,17-7-3-1-4-8-17)20-13-11-19(12-14-20)21(15-16-26-19)28(24,25)18-9-5-2-6-10-18/h1-10H,11-16H2
InChIKeyMKRAROAIABQJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898425-20-2): A Structurally Defined Bis-Sulfonyl Spirocyclic Scaffold for Targeted Chemical Biology and Medicinal Chemistry Procurement


4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898425-20-2) is a fully substituted spirocyclic sulfonamide belonging to the 1-oxa-4,8-diazaspiro[4.5]decane family [1]. The compound carries two identical benzenesulfonyl groups at the 4- and 8-positions of the spirocyclic core, yielding a molecular formula of C₁₉H₂₂N₂O₅S₂ and a molecular weight of 422.51 g/mol . Its symmetrical bis-arylsulfonyl architecture distinguishes it from mono-substituted or mixed-sulfonyl analogs in the same spirocyclic class and provides a defined three-dimensional presentation of two pharmacophoric sulfonyl moieties [2].

Why 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Cannot Be Replaced by Generic 1-Oxa-4,8-diazaspiro Analogs in Structure-Activity Studies


The 1-oxa-4,8-diazaspiro[4.5]decane scaffold supports extensive substitution diversity at the 4- and 8-positions, but even minor changes in the sulfonyl substituent—such as replacing a benzenesulfonyl group with a tosyl (4-methylphenylsulfonyl), thiophenesulfonyl, or methanesulfonyl moiety—can alter molecular weight, lipophilicity, hydrogen-bonding capacity, and three-dimensional geometry [1]. These physicochemical perturbations directly affect target binding, selectivity, and pharmacokinetic behavior, meaning that compounds within this class are not functionally interchangeable [2]. The symmetrical bis-benzenesulfonyl substitution pattern of 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane provides a unique combination of steric bulk, electronic character, and conformational constraint that is absent in mixed-sulfonyl or mono-substituted congeners .

Quantitative Differentiation of 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane Against Closest Spirocyclic Analogs


Molecular Weight and Bulk Property Differentiation Versus 4,8-Ditosyl and 4,8-Bis(thiophenesulfonyl) Analogs

The symmetrical bis-benzenesulfonyl substitution of the target compound yields a molecular weight (MW) of 422.51 g/mol . The tosyl analog 4,8-ditosyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS 903306-45-6) has a higher MW of approximately 450.6 g/mol (C₂₁H₂₆N₂O₅S₂) due to the additional methyl groups on each phenyl ring [1]. The thiophene analog 4,8-bis(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 906155-34-8) has a MW of approximately 434.6 g/mol (C₁₅H₁₈N₂O₅S₄), driven by the higher atomic mass of sulfur in the thiophene rings . These MW differences of +6.6% (tosyl) and +2.9% (thiophene) relative to the target compound are meaningful for pharmacokinetic property calculations where MW cutoffs (e.g., the Lipinski rule-of-five threshold of 500 Da) and ligand efficiency indices are critical go/no-go criteria.

Physicochemical profiling Spirocyclic library design Medicinal chemistry procurement

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation Versus Mono-Substituted Analog

The target compound possesses 7 hydrogen-bond acceptors (5 oxygen atoms in sulfonyl groups + 1 oxygen in the oxa ring + 1 nitrogen), compared to 4 hydrogen-bond acceptors for the mono-substituted analog 4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (MW 282.36 g/mol, C₁₃H₁₈N₂O₃S) [1]. For CNS drug discovery programs, the number of H-bond acceptors is a key parameter in multiparameter optimization scores such as the CNS MPO (Multiparameter Optimization) desirability scale, where an HBA count above 6 is generally disfavored [2]. The target compound's higher HBA and larger polar surface area relative to the mono-substituted analog inform a deliberate choice: the mono-substituted scaffold is preferable for CNS penetration, whereas the bis-substituted scaffold offers enhanced polarity for peripheral target engagement or for improving solubility.

Drug-likeness prediction CNS permeability Physicochemical profiling

Symmetric Bis-Arylsulfonyl Architecture as a Unique Feature for Bivalent Target Engagement and Crystallography

Unlike mixed-sulfonyl congeners such as 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS 906155-25-7, MW ~374.5 g/mol) , the target compound presents two identical benzenesulfonyl groups in a symmetrical arrangement. This symmetry reduces the number of possible binding orientations by a factor of two, an advantage for X-ray crystallography where well-defined electron density from the heavy sulfur atoms (total of two sulfurs) aids phasing and model building [1]. Furthermore, the two identical aromatic sulfonamide moieties can simultaneously engage two identical binding pockets in dimeric or symmetrical protein targets (e.g., homodimeric enzymes or receptors), a mode of bivalent engagement that is not achievable with mixed-substituent or mono-substituted analogs [2].

Bivalent ligand design Protein crystallography Fragment-based drug discovery

Sigma Receptor Pharmacophore Compatibility: Class-Level Evidence from Patent Literature

International patent application US 2019/0002475 A1 discloses oxa-diazaspiro compounds with pharmacological activity toward sigma (σ) receptors for the treatment of pain [1]. The structural formula encompasses spirocyclic cores substituted with sulfonyl groups. Although the target compound itself is not explicitly exemplified with binding data in this patent, the benzenesulfonyl motif is a recognized pharmacophoric element for sigma receptor engagement [2]. A structurally related compound, 2-[1-(benzenesulfonyl)-1,8-diazaspiro[4.5]decan-8-yl]-1,3-benzoxazole, has a reported Ki value of 15.85 nM against the sigma receptor, demonstrating that benzenesulfonyl-substituted diazaspiro[4.5]decane scaffolds can achieve nanomolar target affinity [3]. The target compound's bis-benzenesulfonyl architecture presents twice the sigma pharmacophore density of the mono-benzenesulfonyl reference compound, suggesting potential for enhanced binding avidity, though direct comparative data are absent.

Sigma receptor Pain CNS pharmacology Neuroprotection

Purity and Supply Chain Definition: ≥95% HPLC Purity with Full Analytical Documentation

The target compound is commercially available from CheMenu (Catalog No. CM884094) at ≥95% purity . Similar purity specifications (95%+) are listed for structurally related compounds such as 4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS 906155-25-7, CM882571) . However, the target compound benefits from a well-defined catalog entry with explicit molecular formula (C₁₉H₂₂N₂O₅S₂), CAS registry (898425-20-2), and molecular weight (422.51 g/mol) documentation that facilitates unambiguous procurement and customs clearance . Analogs from non-verified sources may lack consistent batch-to-batch analytical certification, introducing variability into biological assay results.

Chemical procurement Quality control Reproducibility

Recommended Procurement Scenarios for 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane in Drug Discovery and Chemical Biology


Fragment-Based and High-Throughput Screening (HTS) Library Expansion

The target compound's molecular weight of 422.51 g/mol and defined spirocyclic geometry make it suitable as a fragment-elaborated or lead-like entry in screening libraries. Its symmetrical bis-benzenesulfonyl architecture provides two identical heavy-atom (sulfur) anchors for X-ray crystallographic phasing, unlike mixed-sulfonyl or mono-substituted analogs . Procurement for HTS library design prioritizes compounds with unambiguous CAS registration, ≥95% purity, and complete analytical documentation—all satisfied by the CheMenu CM884094 catalog entry [1].

Sigma-1 Receptor Probe Development and Pain Pharmacology

The oxa-diazaspiro scaffold has established class-level evidence for sigma-1 receptor modulation, with patent disclosures (US 2019/0002475 A1) covering sulfonyl-substituted spirocyclic compounds for pain . The target compound structurally elaborates on the mono-benzenesulfonyl pharmacophore by incorporating a second benzenesulfonyl group, potentially enabling bivalent receptor engagement. A reference mono-benzenesulfonyl spirocyclic compound (2-[1-(benzenesulfonyl)-1,8-diazaspiro[4.5]decan-8-yl]-1,3-benzoxazole) achieves Ki = 15.85 nM at the sigma receptor [2], providing a basis for using the target compound as a dimeric probe molecule.

Bivalent Ligand Design for Homodimeric Enzyme or Receptor Targets

The C₂-symmetric bis-benzenesulfonyl substitution pattern constitutes a pre-organized bivalent pharmacophore suitable for targeting homodimeric proteins (e.g., kinases, GPCR dimers, or metabolic enzymes). The two benzenesulfonyl moieties are separated by a rigid spirocyclic spacer, conferring a defined distance and orientation that mixed-sulfonyl analogs cannot recapitulate . This symmetry-driven design principle supports structure-based drug discovery campaigns where a single compound can simultaneously engage two identical binding sites [1].

Physicochemical Calibration Standards in Multiparameter Optimization Workflows

With a molecular weight of 422.51 g/mol and an estimated H-bond acceptor count of 7, the target compound occupies a specific region of drug-like chemical space that is distinct from both the mono-substituted analog (MW 282.36, HBA 4) and the tosyl analog (MW ~450.6) [1]. This makes it useful as a calibration compound for computational models predicting solubility, permeability, and metabolic stability as a function of substituent count and polarity, enabling medicinal chemistry teams to benchmark newly designed spirocyclic candidates.

Quote Request

Request a Quote for 4,8-bis(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.